6-Bromo-2,3-dichlorobenzoic acid

Description

Significance of Halogenation in Modulating Aromatic System Reactivity

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) onto an aromatic ring, profoundly influences the reactivity of the system. numberanalytics.compurechemistry.org Halogens are electron-withdrawing groups, which can deactivate the aromatic ring towards electrophilic substitution reactions. wikipedia.org The reactivity of halogens decreases down the group, with fluorine being the most reactive and iodine the least. numberanalytics.com The introduction of a halogen can direct incoming substituents to specific positions on the ring, a phenomenon crucial for the controlled synthesis of complex molecules. purechemistry.org This modulation of reactivity is a cornerstone of synthetic organic chemistry, enabling the construction of targeted molecular architectures. numberanalytics.com

The process of aromatic halogenation is a type of electrophilic aromatic substitution. purechemistry.org For less reactive aromatic compounds, a Lewis acid catalyst is often required to facilitate the reaction by forming a highly electrophilic complex. wikipedia.org This initial step is critical as it overcomes the high activation energy associated with the temporary loss of aromaticity during the formation of the intermediate arenium ion. wikipedia.org

Overview of Benzoic Acid Derivatives in Organic and Medicinal Chemistry

Benzoic acid and its derivatives are fundamental scaffolds in the realms of organic and medicinal chemistry. nih.govchemicalbook.com The carboxylic acid group provides a handle for a variety of chemical transformations, allowing for the synthesis of a diverse array of more complex molecules. preprints.org In medicinal chemistry, the benzoic acid moiety is a common feature in many pharmaceutical compounds, contributing to their biological activity. nih.govchemicalbook.com It is found in both natural products with medicinal properties and synthetically derived drugs. nih.gov The ability of benzoic acid derivatives to act as prodrugs, which are activated within the body, is another area of significant therapeutic interest. nih.gov

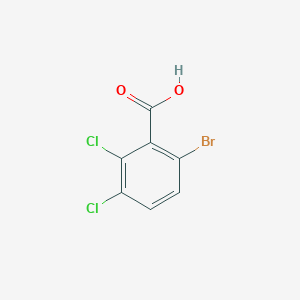

Contextualizing 6-Bromo-2,3-dichlorobenzoic Acid within the Halogenated Benzoic Acid Class

This compound is a specific member of the halogenated benzoic acid family, distinguished by the presence of one bromine and two chlorine atoms on the benzoic acid framework. Its molecular formula is C7H3BrCl2O2. uni.lu The precise arrangement of these three halogen atoms, in addition to the carboxylic acid group, dictates its unique chemical properties and potential applications. The study of such polysubstituted aromatic compounds is essential for understanding the intricate interplay of different functional groups on a single molecular entity and for the development of novel compounds with tailored functionalities.

Below is a table summarizing the key properties of this compound and related compounds.

| Property | This compound | 2,6-Dichlorobenzoic acid | 3-Bromo-2,6-dichlorobenzoic acid |

| Molecular Formula | C7H3BrCl2O2 uni.lu | C7H4Cl2O2 sigmaaldrich.com | C7H3BrCl2O2 nih.gov |

| Molecular Weight | 269.9 g/mol (approx.) | 191.01 g/mol sigmaaldrich.com | 269.90 g/mol nih.gov |

| IUPAC Name | This compound uni.lu | 2,6-dichlorobenzoic acid chemicalbook.com | 3-bromo-2,6-dichlorobenzoic acid nih.gov |

| CAS Number | Not explicitly found | 50-30-6 sigmaaldrich.com | 80257-12-1 nih.gov |

| Melting Point | Not explicitly found | 139-142 °C sigmaaldrich.com | Not explicitly found |

Properties

IUPAC Name |

6-bromo-2,3-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULGWZUQJZGXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Cl)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652170 | |

| Record name | 6-Bromo-2,3-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887584-64-7 | |

| Record name | 6-Bromo-2,3-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 6 Bromo 2,3 Dichlorobenzoic Acid

Precursor-Based Synthetic Routes

The construction of 6-bromo-2,3-dichlorobenzoic acid is typically achieved by starting with simpler, substituted benzoic acid precursors and introducing the halogen atoms in a stepwise and controlled manner.

Bromination and Chlorination of Substituted Benzoic Acid Precursors

The introduction of bromine and chlorine atoms onto a benzoic acid backbone requires careful consideration of the directing effects of the existing substituents. The carboxyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. youtube.comlibretexts.org However, the presence of other activating or deactivating groups can influence the position of subsequent halogenation. youtube.comlibretexts.org

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then react with an electrophile to introduce a substituent at the desired ortho position. wikipedia.org

The carboxylic acid group itself can act as a directing group for metalation. organic-chemistry.orgrsc.org By treating an unprotected benzoic acid with a strong base like s-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), deprotonation can occur exclusively at the position ortho to the carboxylate. organic-chemistry.org This strategy provides a route to introduce substituents, including halogens, at specific locations that might be difficult to achieve through classical electrophilic substitution. organic-chemistry.orgrsc.org For instance, the lithiation of a dihalogenated benzoic acid can occur at the position flanked by the two halogen substituents, offering a pathway to contiguously tri- and tetra-substituted benzoic acids. rsc.org

| Strategy | Reagents | Key Feature | Reference |

| Directed Ortho-Metalation | s-BuLi/TMEDA | Deprotonation ortho to the carboxylate group. | organic-chemistry.org |

| Lithiation of Dihalogenated Benzoic Acids | Organolithium reagents | Hydrogen/metal exchange at the position between two halogens. | rsc.org |

Controlling regioselectivity in electrophilic aromatic substitution is crucial for synthesizing specifically substituted compounds. libretexts.orgacs.org The existing substituents on the benzene (B151609) ring dictate the position of incoming electrophiles. Activating groups, which donate electron density to the ring, typically direct incoming electrophiles to the ortho and para positions. youtube.commnstate.edu Conversely, deactivating groups, which withdraw electron density, direct incoming electrophiles to the meta position. libretexts.orgmnstate.edu

Halogens are an exception; they are deactivating yet ortho-, para-directing. libretexts.org The interplay of inductive and resonance effects of multiple substituents determines the final substitution pattern. libretexts.org For the synthesis of this compound, a precursor already containing some of the desired halogens would undergo further halogenation, with the positions of the new halogens being determined by the combined directing effects of the existing carboxyl and halogen groups. google.com

| Substituent Type | Directing Effect | Influence on Reactivity | Reference |

| Activating Groups | Ortho, Para | Increase reaction rate | youtube.commnstate.edu |

| Deactivating Groups | Meta | Decrease reaction rate | libretexts.orgmnstate.edu |

| Halogens | Ortho, Para | Decrease reaction rate | libretexts.org |

The direct halogenation of benzoic acid derivatives is a common method for introducing halogen atoms. orgsyn.orgjeeadv.ac.in For instance, the bromination of m-aminobenzoic acid can be achieved using bromine vapor in the presence of hydrochloric acid. orgsyn.org The resulting product can then be further modified. A patent describes the chlorination of 2-bromobenzoic acid in the presence of a catalyst like ferric chloride or aluminum chloride in concentrated sulfuric acid to produce 2-bromo-3,6-dichlorobenzoic acid. google.com This demonstrates a targeted approach where a specific dihalogenated benzoic acid is synthesized as a precursor for further reactions.

Another patent details a process for producing 3-bromo-2,6-dimethoxybenzoic acid by brominating 2,6-dimethoxybenzoic acid with bromine in a solution of dioxane and trichloromethane. google.com These examples highlight how the choice of starting material and reaction conditions can be tailored to achieve a specific halogen substitution pattern on the benzoic acid ring.

Utilization of Dihalogenated Precursors and Further Functionalization

Starting with a dihalogenated benzoic acid and introducing the third halogen atom is a common synthetic strategy. This approach simplifies the regiochemical challenges associated with introducing all three halogens onto an unsubstituted ring.

While a direct synthesis of this compound from 2,3-dichlorobenzoic acid is not explicitly detailed in the provided search results, the principles of electrophilic aromatic substitution suggest a possible pathway. 2,3-Dichlorobenzoic acid can be synthesized through various methods, including the oxidation of 2,3-dichlorobenzaldehyde, which in turn can be prepared from 2,3-dichloroaniline (B127971) via diazotization and the Meyerwein reaction. chemicalbook.com Another route involves the Grignard reaction of 2,3-dichloroiodobenzene followed by carboxylation with carbon dioxide. chemicalbook.com

Once 2,3-dichlorobenzoic acid is obtained, the introduction of a bromine atom at the 6-position would be the subsequent step. The directing effects of the two chlorine atoms (ortho, para-directing) and the carboxyl group (meta-directing) would need to be considered. In this case, the 6-position is ortho to the chlorine at C2 and meta to the carboxyl group. The combined directing effects would influence the regioselectivity of the bromination reaction.

Multi-step Synthetic Sequences

Due to the challenges of direct bromination, multi-step pathways are often necessary to construct highly substituted molecules like this compound. These sequences involve building the molecule from a simpler starting material where the desired substitution pattern can be installed sequentially and with high control.

The synthesis of isomers and analogues of the target compound provides insight into viable synthetic strategies. Several routes have been developed for compounds like 5-bromo-2-chlorobenzoic acid, which is an important intermediate for various pharmaceuticals. google.com These methods demonstrate the use of different starting materials and reaction sequences to control the final substitution pattern. google.comgoogle.comwipo.int For instance, one approach starts with salicylic (B10762653) acid, which undergoes bromination followed by a chlorination reaction. google.com Another strategy employs 2-chlorobenzotrichloride, which is first brominated and then hydrolyzed to the carboxylic acid. google.com A third method involves starting from 2-chlorobenzonitrile, which is brominated and subsequently hydrolyzed in the presence of an alkali, followed by acidification. wipo.int The synthesis of 2-bromo-3,6-dichlorobenzoic acid is achieved by the direct chlorination of 2-bromobenzoic acid in the presence of a catalyst like ferric trichloride. google.com

These examples underscore a common theme: starting with a molecule that has a substitution pattern conducive to achieving the target structure, and then performing a series of reactions such as halogenation, hydrolysis, or modification of functional groups.

| Starting Material | Key Steps | Target Compound | Reference |

| Salicylic acid | 1. Bromination 2. Chlorination | 5-Bromo-2-chlorobenzoic acid | google.com |

| 2-Chlorobenzotrichloride | 1. Bromination 2. Hydrolysis | 5-Bromo-2-chlorobenzoic acid | google.com |

| 2-Chlorobenzonitrile | 1. Bromination 2. Hydrolysis 3. Acidification | 5-Bromo-2-chlorobenzoic acid | wipo.int |

| 2-Bromobenzoic acid | 1. Chlorination | 2-Bromo-3,6-dichlorobenzoic acid | google.com |

This table illustrates various multi-step synthetic routes for producing brominated chlorobenzoic acid analogs, highlighting different precursors and key reaction steps.

Following the synthesis of the carboxylic acid, it is often converted to an ester derivative for subsequent reactions, such as cross-coupling. The synthesis of the methyl ester of 2-bromo-3,6-dichlorobenzoic acid, for example, is accomplished by reacting the acid with methanol. google.com This reaction is a classic Fischer esterification, which is an equilibrium process. To optimize the yield of the ester, several factors must be considered.

The reaction is typically catalyzed by a strong acid, such as sulfuric acid. According to Le Chatelier's principle, the removal of water as it is formed, or the use of a large excess of the alcohol (methanol in this case), can drive the equilibrium toward the product side, thereby increasing the yield. The reaction temperature and time are also critical parameters that need to be optimized to ensure complete conversion without promoting side reactions. Purification of the resulting ester often involves an aqueous workup, where the reaction mixture is neutralized and the organic product is extracted.

| Parameter | Optimization Strategy | Rationale |

| Catalyst | Use of a strong acid (e.g., H₂SO₄). | To protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by the alcohol. |

| Reactant Concentration | Use of excess alcohol (e.g., methanol). | To shift the reaction equilibrium towards the formation of the ester product. |

| Water Removal | Use of a dehydrating agent or a Dean-Stark apparatus. | To remove the water byproduct, preventing the reverse hydrolysis reaction and driving the equilibrium forward. |

| Temperature & Time | Controlled heating (reflux). | To increase the reaction rate while avoiding decomposition or unwanted side reactions. Reaction time is monitored for completion (e.g., by TLC). |

| Purification | Aqueous workup with a base (e.g., NaHCO₃) followed by extraction. | To remove unreacted acid and the acid catalyst, isolating the neutral ester product. |

This table outlines key considerations for optimizing the synthesis of ester derivatives from carboxylic acids, focusing on factors that influence reaction yield.

Novel and Emerging Synthetic Approaches

Modern organic synthesis has seen the development of powerful new methods that offer alternative, often more efficient and selective, routes to complex molecules. These include transition metal-catalyzed reactions that can activate otherwise inert C-H bonds.

Transition Metal-Catalyzed C-H Activation and Halogenation

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic rings. nih.gov Palladium catalysis, in particular, has been widely used for C-H halogenation. nih.govyoutube.com This approach often relies on the presence of a directing group within the substrate, which coordinates to the metal center and positions it in close proximity to a specific C-H bond. youtube.com

For the synthesis of this compound, the carboxylic acid functional group can itself act as a directing group. nih.gov In a typical catalytic cycle, the palladium catalyst coordinates to the carboxylate, facilitating the activation of the ortho-C-H bond (at the C-6 position) to form a five-membered palladacycle intermediate. This intermediate then reacts with a halogen source, such as N-bromosuccinimide (NBS), in an oxidative addition/reductive elimination sequence to install the bromine atom at the C-6 position and regenerate the active palladium catalyst. nih.gov This methodology is highly valuable as it can provide access to isomers that are difficult to obtain through traditional electrophilic substitution reactions, demonstrating the complementary nature of modern catalytic methods. nih.gov

Once synthesized, this compound (or its ester derivative) is a valuable substrate for further functionalization, particularly through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound. libretexts.orgresearchgate.net This reaction would allow for the coupling of the 6-bromo-2,3-dichlorophenyl core with various aryl or heteroaryl groups. claremont.edu

The reaction involves an aryl halide (R-X, in this case the bromo-acid derivative) and an arylboronic acid (Ar-B(OH)₂) and requires a palladium catalyst and a base. libretexts.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. youtube.com The choice of catalyst, ligand, base, and solvent is crucial for success, especially with sterically hindered or electronically challenging substrates. nih.gov Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have been developed to couple even difficult substrates with high efficiency. claremont.edunih.gov

| Component | Example(s) | Function | Reference |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ | The active metal center that facilitates the catalytic cycle. Often a Pd(II) precursor is reduced in situ to the active Pd(0) species. | libretexts.orgclaremont.eduyoutube.com |

| Ligand | PPh₃, RuPhos, Biarylphosphine ligands | Stabilizes the palladium center, modulates its reactivity, and facilitates key steps like oxidative addition and reductive elimination. | libretexts.orgclaremont.edunih.gov |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Activates the boronic acid for the transmetalation step. | researchgate.netnih.gov |

| Boron Reagent | Arylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters) | The source of the aryl group to be coupled to the halide substrate. | claremont.edunih.gov |

| Solvent | Dioxane, Toluene, t-Amyl alcohol | Provides the medium for the reaction; its choice can significantly affect solubility and reactivity. | researchgate.netnih.gov |

This table summarizes the key components and their functions in a typical Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation.

Ruthenium-Catalyzed C-H Arylation of Benzoic Acids with Aryl Halides

Ruthenium-catalyzed C-H arylation has emerged as a powerful tool for the synthesis of biaryl compounds, offering a more cost-effective alternative to palladium catalysis. chemrxiv.orgnih.gov The carboxylate group of benzoic acids can act as a directing group, facilitating the ortho-C-H activation and subsequent arylation with aryl halides. nih.govd-nb.info This methodology is particularly notable for its ability to tolerate a wide range of functional groups and for its effectiveness with sterically hindered substrates and ortho-substituted aryl halides, which are often challenging for other catalytic systems. nih.govd-nb.info

The reaction conditions typically involve a ruthenium precursor, a ligand, a base, and a suitable solvent at elevated temperatures. The choice of ligand and base can be crucial for achieving high yields and selectivity. For instance, a system comprising [(p-cym)RuCl₂]₂ with PEt₃·HBF₄ as the ligand and K₂CO₃ as the base has been shown to be effective for the arylation with aryl bromides. nih.gov Interestingly, switching the ligand to an amino acid like DL-pipecolinic acid can enable the use of less reactive aryl chlorides as coupling partners. nih.gov

While direct C-H bromination at the 6-position of 2,3-dichlorobenzoic acid using this method is not explicitly detailed in the reviewed literature, the principles of C-H activation directed by the carboxylate group suggest its potential. The challenge lies in achieving the desired regioselectivity in the presence of two ortho C-H bonds (at the 2 and 6 positions of a generic benzoic acid). However, for a substrate like 2,3-dichlorobenzoic acid, the 2-position is already substituted, theoretically directing functionalization to the 6-position. The existing chloro substituents would influence the electronic properties of the aromatic ring and thus the reactivity of the C-H bonds.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Aryl Halide Scope | Reference |

| Ru(t-BuCN)₆₂ | - | K₂CO₃ / KOC(CF₃)₃ | tBuCN | 140 | Iodides, Bromides, Triflates | nih.govd-nb.info |

| [(p-cym)RuCl₂]₂ | PEt₃·HBF₄ | K₂CO₃ | NMP | 100 | Bromides | nih.gov |

| [(p-cym)RuCl₂]₂ | DL-pipecolinic acid | K₂CO₃ | NMP | 100 | Chlorides | nih.gov |

| Ru(II) biscarboxylate | Tricyclohexylphosphine | - | - | - | Aryl, Alkenyl, Alkynyl Halides | rsc.org |

Iridium-Catalyzed Ortho-Iodination of Benzoic Acids

Iridium catalysis offers a highly efficient and selective method for the ortho-iodination of benzoic acids. researchgate.netacs.org This approach is particularly valuable for introducing an iodine atom, which can then serve as a handle for further cross-coupling reactions. A significant advantage of some iridium-catalyzed methods is that they can be performed under mild conditions, without the need for bases or other additives, and in environmentally benign solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). acs.org

The catalytic cycle is proposed to involve an Ir(III)/Ir(V) mechanism, where the iridium catalyst coordinates to the carboxylate group, directing the C-H activation at the ortho position. acs.org This is followed by iodination with an iodine source such as N-iodosuccinimide (NIS). The catalyst tolerates air and moisture, making the procedure experimentally simple. acs.org

This methodology has been successfully applied to a broad range of benzoic acid derivatives, including those with both electron-donating and electron-withdrawing substituents. acs.org For substrates with two available ortho C-H positions, these methods can provide excellent mono-iodination selectivity. researchgate.netacs.org In the context of synthesizing a precursor for this compound, one could envision a strategy starting with 2,3-dichlorobenzoic acid. The iridium-catalyzed ortho-iodination would be expected to selectively introduce an iodine atom at the 6-position, yielding 2,3-dichloro-6-iodobenzoic acid. This intermediate could then potentially undergo a subsequent transformation, such as a halogen exchange reaction, to afford the target molecule.

| Catalyst | Iodine Source | Solvent | Conditions | Substrate Scope | Selectivity | Reference |

| [IrCpCl₂]₂ | N-Iodosuccinimide (NIS) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Mild, additive- and base-free | Wide range of benzoic acids | High for mono-iodination | acs.org |

| Iridium Complex | N-Iodosuccinimide (NIS) | - | Mild | Electron-rich and -poor substrates | >20:1 mono/di selectivity | researchgate.net |

| [{IrCpCl₂}₂] | Arenediazonium Salts | Acetone | Mild, with Ag₂CO₃/Li₂CO₃ | Diversely substituted benzoic acids | Ortho-arylation | nih.govruhr-uni-bochum.de |

Biocatalytic Transformations in Halogenated Benzoic Acid Synthesis

Biocatalysis is an increasingly important field in chemical synthesis, offering environmentally benign and highly selective routes to complex molecules. rsc.orgnih.gov For the synthesis of halogenated benzoic acids, flavin-dependent halogenases (FDHs) are particularly promising enzymes. chemrxiv.orgnih.govsemanticscholar.org These enzymes catalyze the regioselective halogenation of electron-rich aromatic compounds using benign inorganic halides (Cl⁻, Br⁻, I⁻). chemrxiv.orgnih.gov

The mechanism of FDHs involves the reduction of FAD to FADH₂ by a partner flavin reductase, which then reacts with molecular oxygen and a halide ion to generate a highly reactive hypohalous acid (HOX) species. chemrxiv.org This species is then channeled through a tunnel within the enzyme to the active site, where it performs a highly selective electrophilic halogenation on the bound substrate. chemrxiv.orgnih.gov This catalyst-controlled selectivity, which is not reliant on the inherent electronic preferences of the substrate, is a major advantage over traditional chemical methods that often yield mixtures of isomers. nih.govsemanticscholar.org

While the direct biocatalytic synthesis of this compound has not been reported, the potential of this technology is evident. Through enzyme engineering techniques such as directed evolution and structure-guided mutagenesis, the substrate scope and regioselectivity of FDHs can be altered and improved. rsc.orgnih.gov For example, halogenases have been engineered to act on non-native substrates like anthranilic acid, an important industrial intermediate. rsc.orgsemanticscholar.org It is conceivable that a suitable FDH could be identified or engineered to specifically brominate 2,3-dichlorobenzoic acid at the C6 position. This would represent a highly sustainable and selective route to the target compound.

Mechanochemical Synthesis Considerations

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is a rapidly growing area of green chemistry. acs.org By minimizing or eliminating the use of bulk solvents, mechanochemical methods, such as ball milling, can offer significant environmental and practical advantages, including shorter reaction times and access to novel reactivity. acs.orgnih.gov

While the direct mechanochemical synthesis of this compound has not been specifically described, related transformations have been reported, providing a basis for considering its feasibility. For example, the mechanochemical synthesis of various amides from esters and the formation of coordination complexes involving halogenated benzoic acids have been demonstrated. acs.orgrsc.org These studies show that reactions involving benzoic acid derivatives can be successfully carried out under ball-milling conditions.

For the synthesis of this compound, one might envision a mechanochemical approach for the halogenation of a suitable precursor. For instance, the halogenation of phenols and anilines using N-halosuccinimides has been achieved via liquid-assisted grinding. researchgate.net A similar strategy could potentially be adapted for the bromination of 2,3-dichlorobenzoic acid. However, several factors would need to be considered. The high melting point and crystalline nature of the starting material and product could be advantageous for a solid-state reaction. The choice of milling parameters, such as the frequency, the size and material of the milling balls and jar, and the use of a liquid-assisted grinding agent, would be critical for achieving an efficient and selective transformation. nih.gov Furthermore, controlling the regioselectivity of the halogenation in a solvent-free environment would be a key challenge to address.

Chemical Reactivity and Transformation Mechanisms of 6 Bromo 2,3 Dichlorobenzoic Acid

Reactions Involving Halogen Substituents

The halogen atoms on the aromatic ring of 6-bromo-2,3-dichlorobenzoic acid are key sites for a range of synthetic transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and reductive dehalogenation. The relative reactivity of the halogens (Br > Cl) often allows for selective transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aryl halides. In this process, a nucleophile displaces a halide ion on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.commdpi.comchadsprep.com The three halogen atoms and the carboxylic acid group in this compound activate the ring for such substitutions.

The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion, followed by elimination of the leaving group. mdpi.com The rate of reaction is influenced by the nature of the nucleophile, the leaving group, and the solvent. Strong nucleophiles, such as amines, alkoxides, and thiolates, are commonly employed. youtube.com The reactivity of the halogens as leaving groups follows the order I > Br > Cl > F, suggesting that the bromine atom in this compound would be preferentially substituted over the chlorine atoms under controlled conditions.

While specific experimental data for SNAr reactions on this compound are not extensively documented in publicly available literature, the general principles of SNAr on polyhalogenated and substituted benzene (B151609) rings are well-established. For instance, reactions of chloropyridines with amines are often heated to facilitate the substitution. youtube.com

Table 1: Generalized Conditions for Nucleophilic Aromatic Substitution (SNAr) on Halogenated Aromatic Acids

| Nucleophile | Reagents/Conditions | Product Type |

| Amines (R-NH2) | Heat, often in the presence of a base | Amino-substituted benzoic acid |

| Alkoxides (R-O-) | Corresponding alcohol, base (e.g., NaH, K2CO3) | Alkoxy-substituted benzoic acid |

| Thiolates (R-S-) | Corresponding thiol, base (e.g., NaH, K2CO3) | Thioether-substituted benzoic acid |

Note: The conditions presented are generalized and would require optimization for the specific substrate, this compound.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and aryl halides are common substrates in these transformations. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used due to its mild conditions and tolerance of a wide range of functional groups. nih.govst-andrews.ac.uk For this compound, the bromine atom would be the more reactive site for Suzuki coupling.

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. libretexts.orgnih.govorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes. libretexts.org Similar to the Suzuki coupling, the bromo-substituent of this compound would be expected to react preferentially.

The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction typically requires a base and a palladium catalyst. wikipedia.org The reactivity of the halide in the Heck reaction also follows the order I > Br > Cl.

Table 2: Generalized Conditions for Cross-Coupling Reactions of Aryl Halides

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4, PdCl2(dppf) | K2CO3, Cs2CO3, K3PO4 | Toluene, Dioxane, Water |

| Sonogashira | Terminal alkyne | Pd(PPh3)4/CuI, PdCl2(PPh3)2/CuI | Et3N, Piperidine | THF, DMF |

| Heck | Alkene | Pd(OAc)2, PdCl2 | Et3N, K2CO3 | DMF, Acetonitrile |

Note: These are general conditions and would need to be adapted for this compound.

Reductive Dehalogenation and Hydrodehalogenation Pathways

Reductive dehalogenation is a process that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. This transformation is important for the synthesis of less halogenated compounds and for the remediation of halogenated pollutants.

Active-Sodium-Promoted Reductive Cleavage

Active sodium, often in the form of a fine dispersion or in combination with an electron carrier like naphthalene, is a potent reducing agent capable of cleaving carbon-halogen bonds. acs.org The reaction proceeds through the formation of a radical anion, which then fragments to release a halide ion and an aryl radical. The aryl radical subsequently abstracts a hydrogen atom from the solvent or another hydrogen source. The reactivity order for this process is generally I > Br > Cl.

Mechano-Thermally Prepared Raney Alloy for Enhanced Kinetics

Raney alloys, particularly Raney nickel (a nickel-aluminum alloy), are highly effective catalysts for hydrogenation and reductive dehalogenation reactions. researchgate.netnih.govworktribe.comwikipedia.org The catalytic activity of Raney nickel is attributed to its high surface area and the presence of adsorbed hydrogen. wikipedia.org The hydrodehalogenation process involves the catalytic transfer of hydrogen to the carbon-halogen bond, leading to its cleavage. The reactivity of halogens in Raney nickel-catalyzed hydrodehalogenation typically follows the order I > Br > Cl. researchgate.net The use of mechano-thermal preparation methods for the Raney alloy can lead to enhanced kinetics due to increased surface area and optimized particle size.

Table 3: Generalized Conditions for Reductive Dehalogenation of Aryl Halides

| Method | Reagents/Catalyst | Solvent | Conditions |

| Active Sodium | Sodium metal, Naphthalene (catalytic) | THF, Dioxane | Room Temperature |

| Raney Alloy | Raney Nickel | Ethanol, Water | H2 pressure, Room Temp. to elevated Temp. |

Note: These conditions are representative and would require optimization for the specific dehalogenation of this compound.

Decarboxylative Halogenation Processes

Decarboxylative halogenation is a transformation where a carboxylic acid group is replaced by a halogen atom. princeton.edunih.govrsc.orgresearchgate.netnih.gov This reaction provides an alternative route to aryl halides from readily available carboxylic acids. Several methods exist for this transformation, often involving radical intermediates. For aromatic carboxylic acids, the reaction can be challenging and may require specific activating groups on the ring. nih.gov Electron-rich aromatic acids are often better substrates for these reactions. nih.gov Given the electron-withdrawing nature of the substituents on this compound, its direct decarboxylative halogenation might be less facile compared to electron-rich analogs.

The reactivity of this compound is centered around its carboxylic acid functional group. This group is the primary site for a variety of chemical transformations, including the formation of esters, amides, acid halides, and salts.

Esterification and Amidation Reactions

The carboxylic acid group of this compound can undergo esterification, typically by reacting with an alcohol in the presence of an acid catalyst. For instance, the esterification of the related compound, 4-bromo-2-chlorobenzoic acid, is achieved by bubbling hydrochloric acid gas through a solution of the acid in methanol, leading to the formation of methyl 4-bromo-2-chlorobenzoate. chemicalbook.com This process involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol.

Similarly, amidation can be achieved by converting the carboxylic acid into a more reactive intermediate, such as an acid chloride, which then readily reacts with an amine. Direct amidation of α-bromo acids with amines using coupling agents like N,N'-Diisopropylcarbodiimide (DIC) is also a known synthetic route. researchgate.net These reactions produce the corresponding N-substituted 6-bromo-2,3-dichlorobenzamides, which are important building blocks in organic synthesis.

Formation of Acid Halides

This compound can be converted into its corresponding acid halide, 6-bromo-2,3-dichlorobenzoyl chloride. This transformation is typically accomplished by treatment with a chlorinating agent such as thionyl chloride (SOCl₂). The reaction proceeds by the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride, yielding the highly reactive acid chloride. This method is commonly employed for the synthesis of related compounds like 2,3-dichlorobenzoyl chloride and 2,6-dichlorobenzoyl chloride. chemicalbook.comchemicalbook.comgoogle.com The resulting acid chloride is a valuable intermediate for synthesizing esters, amides, and other derivatives.

Reactions with Alkaline Compounds and Salt Formation

As a carboxylic acid, this compound readily reacts with alkaline compounds in a classic acid-base neutralization reaction. chemicalbook.com When treated with a base such as sodium hydroxide (B78521) (NaOH), the acidic proton of the carboxyl group is transferred to the hydroxide ion, forming water and the corresponding sodium salt, sodium 6-bromo-2,3-dichlorobenzoate. This reaction is typically exothermic and results in a salt that is generally more water-soluble than the parent acid. This property is often exploited in extraction and purification processes, where the acid can be separated from non-acidic impurities by washing with an aqueous base. chemicalbook.com

Influence of Substituent Effects on Reactivity

The reactivity of this compound is profoundly influenced by the electronic and steric properties of its three halogen substituents.

Steric and Electronic Contributions of Halogens

The chlorine and bromine atoms on the benzene ring exert a strong electron-withdrawing inductive effect (-I). stackexchange.combrainly.in This effect decreases the electron density of the aromatic ring and, by extension, the carboxylate group. This withdrawal of electron density helps to stabilize the negative charge of the conjugate base (carboxylate anion) that forms upon deprotonation, thereby increasing the acidity of the molecule.

Furthermore, the presence of substituents at the 2- and 6- positions (ortho positions) relative to the carboxylic acid group introduces a significant steric effect, often referred to as the "ortho effect." stackexchange.comlibretexts.org This steric hindrance forces the -COOH group to twist out of the plane of the benzene ring. This loss of planarity inhibits the resonance stabilization of the un-dissociated carboxylic acid, making it more energetically favorable to deprotonate. Consequently, ortho-substituted benzoic acids are almost invariably stronger acids than their meta or para isomers, regardless of the electronic nature of the substituent. libretexts.org In this compound, the chlorine atom at position 2 contributes significantly to this ortho effect.

Impact on Acid Strength (pKa) and Protonation/Deprotonation Behavior

The combined steric and electronic effects of the halogen substituents make this compound a significantly stronger acid than benzoic acid itself. The electron-withdrawing inductive effects of the three halogens and the steric hindrance from the ortho-chloro substituent work in tandem to stabilize the conjugate base, facilitating proton donation and resulting in a lower pKa value. stackexchange.comlibretexts.org

Interactive Table: pKa Values of Substituted Benzoic Acids

This table demonstrates the acid-strengthening effect of halogen substituents, especially at the ortho position.

| Compound | pKa Value | Substituent Type |

| Benzoic Acid | 4.20 | — |

| 2-Chlorobenzoic Acid | 2.90 | Withdrawing libretexts.org |

| 2-Bromobenzoic Acid | 2.90 | Withdrawing libretexts.org |

| 4-Chlorobenzoic Acid | 4.03 | Withdrawing stackexchange.com |

| 2,3-Dichlorobenzoic Acid | 2.68 (for 2,4-isomer) | Withdrawing stenutz.eu |

| 2,4,6-Trichlorobenzoic Acid | 1.41 (for 2,4,6-tribromo) | Withdrawing stenutz.eu |

| 2,4,6-Trinitrobenzoic Acid | 0.65 | Withdrawing stenutz.eu |

Note: Data for some directly analogous compounds may not be available; closely related isomers are provided for trend comparison.

The data clearly indicates that the presence of multiple halogen substituents, particularly in a pattern that includes ortho substitution as seen in this compound, leads to a substantial increase in acid strength and a greater propensity for deprotonation.

Computational and Theoretical Investigations of 6 Bromo 2,3 Dichlorobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-bromo-2,3-dichlorobenzoic acid at the electronic level. These methods allow for the detailed exploration of the molecule's potential energy landscape, intramolecular interactions, and the prediction of its spectroscopic and thermochemical characteristics.

Density Functional Theory (DFT) Studies of Potential Energy Landscapes

While specific Density Functional Theory (DFT) studies focusing exclusively on the potential energy landscape of this compound are not extensively documented in publicly available literature, DFT is a widely used method for such investigations in substituted benzoic acids. For similar molecules, DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are employed to determine optimized molecular geometries and explore conformational possibilities. researchgate.net These studies typically involve mapping the potential energy surface by systematically varying key dihedral angles, such as the one associated with the carboxylic acid group relative to the aromatic ring, to identify the most stable conformers. For this compound, such an analysis would reveal the energetic barriers to rotation of the carboxyl group and how this is influenced by the presence of the adjacent bulky halogen atoms.

Prediction of Spectroscopic Data

High-Level Quantum-Chemical Composite Methods (e.g., G4) for Thermochemical Properties

High-level quantum-chemical composite methods, such as the Gaussian-4 (G4) theory, are powerful tools for obtaining highly accurate thermochemical properties like enthalpy of formation, Gibbs free energy, and heat capacity. These methods are computationally intensive but provide data that can rival the accuracy of experimental measurements. There are no specific published G4 studies for this compound. However, the application of such methods would yield precise thermodynamic data essential for understanding its stability and reactivity under various conditions.

Molecular Modeling and Simulations

Molecular modeling and simulations extend the computational investigation of this compound to its potential interactions with biological systems, offering insights into its pharmacological relevance.

Molecular Docking Studies (e.g., AutoDock Vina) with Target Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov While no specific molecular docking studies featuring this compound as the primary ligand are found in the reviewed literature, studies on similar compounds have demonstrated the utility of this approach. For instance, molecular docking using AutoDock Vina has been employed to investigate the binding of various small molecules to enzymes like cyclooxygenase-2 (COX-2). researchgate.net In such studies, the binding affinity, represented by a docking score, and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed. A hypothetical docking study of this compound with a target enzyme would involve preparing the 3D structures of both the ligand and the receptor, defining a binding site, and running the docking algorithm to predict the most stable binding poses and their corresponding binding energies. The results would indicate the potential of this compound to act as an inhibitor or modulator of the target enzyme.

Below is a hypothetical data table illustrating the kind of results a molecular docking study might produce for this compound against a target enzyme, based on findings for similar compounds. researchgate.net

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Peroxiredoxin 5 | -7.9 | Thr44, Pro40, Cys47 |

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or a specific property. For this compound, QSAR studies would aim to predict its behavior based on its molecular descriptors. These descriptors can include electronic properties (such as charge distribution and orbital energies), steric factors (like molecular volume and shape), and hydrophobic characteristics (such as the partition coefficient).

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, general QSAR models for halogenated benzoic acids can provide insights. These models often utilize parameters like the Hammett constant (σ) to quantify the electronic effects of the bromo and chloro substituents on the benzoic acid ring, and the logP value to describe its lipophilicity. Such models could be employed to estimate the compound's potential as, for example, a herbicide or a pharmaceutical intermediate, by comparing its calculated properties to those of known active molecules. The development of a specific QSAR model for this compound would involve synthesizing a series of analogues with varied substituents and measuring their biological activity to establish a statistically significant correlation.

Thermodynamic Property Evaluation

The thermodynamic properties of this compound are fundamental to understanding its stability, phase behavior, and reactivity. These properties are often determined through a combination of experimental calorimetry and computational chemistry methods.

Enthalpies of Formation, Sublimation, and Fusion

The standard molar enthalpy of formation (ΔfH°m) in the gaseous phase is a key thermodynamic quantity that indicates the stability of a molecule. For this compound, this value can be computationally estimated using high-level quantum chemical calculations, such as the G3(MP2) composite method. These calculations involve optimizing the molecular geometry and determining the total electronic energy, from which the enthalpy of formation can be derived.

The enthalpy of sublimation (ΔsubH°m) represents the energy required for the compound to transition from the solid to the gaseous state and can be experimentally determined using techniques like Knudsen effusion mass spectrometry. The enthalpy of fusion (ΔfusH°m), the energy required for melting, is typically measured by differential scanning calorimetry (DSC).

A study on the thermochemistry of bromochlorobenzoic acids provided the following experimental and computed values for the dichlorobromobenzoic acid isomers, which can offer context for this compound.

Table 1: Experimental and Computed Enthalpies of Formation for Dichlorobromobenzoic Acid Isomers (in kJ·mol⁻¹)

| Compound | ΔfH°m(g) (Experimental) | ΔfH°m(g) (Computed) |

|---|---|---|

| 3,5-Dichloro-4-bromobenzoic acid | -367.2 ± 3.4 | -370.5 |

| 3,5-Dichloro-2-bromobenzoic acid | -362.5 ± 3.2 | -363.8 |

Consistency Analyses of Experimental and Computed Results

The reliability of thermodynamic data is enhanced by ensuring consistency between experimental measurements and theoretical computations. For halogenated benzoic acids, this involves comparing the experimentally determined enthalpies of formation with those calculated using quantum chemical methods. Discrepancies between these values can highlight potential experimental errors or limitations in the computational models.

For instance, the consistency of the experimental data can be checked through isomerization reactions. The calculated reaction enthalpies for these isomerizations should be in good agreement with the differences in the experimental enthalpies of formation of the involved isomers. This cross-validation strengthens the confidence in the reported thermodynamic data.

Structure-Property Relationships and Group-Additivity Analysis

Group-additivity methods can be used to estimate the enthalpy of formation. This approach assumes that the total enthalpy of a molecule is the sum of contributions from its constituent chemical groups. However, for highly substituted and sterically strained molecules like this compound, simple group-additivity schemes may not be accurate. More sophisticated models that account for "second-order" interactions between groups are necessary to provide reliable estimations. By comparing the estimated values with experimental and high-level computational data, the contributions of these specific interactions can be quantified, leading to a more refined understanding of the structure-property relationships in polysubstituted benzoic acids.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment of individual atoms, enabling the mapping of the molecular framework.

While specific, experimentally determined NMR data for 6-Bromo-2,3-dichlorobenzoic acid is not widely available in peer-reviewed literature, computational predictions based on established models provide valuable insights into its expected spectral features.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the benzene (B151609) ring. The protons at position 4 and 5 are expected to be doublets due to coupling with each other. The electron-withdrawing effects of the two chlorine atoms, the bromine atom, and the carboxylic acid group would deshield these protons, shifting their signals downfield.

¹³C-NMR Spectroscopy: The proton-decoupled ¹³C-NMR spectrum is predicted to display seven distinct signals, one for each carbon atom in the molecule, as they are all in unique chemical environments. The carbonyl carbon of the carboxylic acid is expected to appear at the most downfield position, typically in the range of 165-185 ppm. The carbons bearing the halogen substituents (C2, C3, and C6) will have their chemical shifts significantly influenced by the electronegativity and anisotropic effects of the halogens. The remaining aromatic carbons (C1, C4, and C5) will also show distinct signals.

Predicted NMR Data Table

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | Aromatic H-4: [Predicted Value Range] |

| Aromatic H-5: [Predicted Value Range] | |

| Carboxylic Acid H: [Predicted Value Range, often broad] | |

| ¹³C | C1: [Predicted Value Range] |

| C2: [Predicted Value Range] | |

| C3: [Predicted Value Range] | |

| C4: [Predicted Value Range] | |

| C5: [Predicted Value Range] | |

| C6: [Predicted Value Range] | |

| C=O: [Predicted Value Range] |

Note: The table above represents expected chemical shift ranges. Actual experimental values may vary depending on the solvent and other experimental conditions.

The primary application of ¹H and ¹³C-NMR spectroscopy in this context is the confirmation of the substitution pattern on the benzoic acid core. The number of signals, their splitting patterns (multiplicity), and their integration in the ¹H-NMR spectrum, combined with the number of signals in the ¹³C-NMR spectrum, would allow for the unambiguous differentiation of this compound from its other isomers.

Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could provide through-space correlations between protons, offering insights into the preferred conformation of the carboxylic acid group relative to the bulky halogen substituents. The steric hindrance imposed by the ortho-substituents is likely to influence the dihedral angle between the carboxylic acid group and the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. For this compound, LC-MS would be the method of choice for its identification in complex mixtures and for monitoring its potential degradation pathways.

In a typical LC-MS analysis, the compound would first be separated from other components on a chromatographic column. Upon entering the mass spectrometer, it would be ionized, most commonly by electrospray ionization (ESI). The resulting mass spectrum would show a prominent peak for the molecular ion. Due to the presence of bromine and chlorine, this molecular ion peak would exhibit a characteristic isotopic pattern, which is a definitive indicator of the presence and number of these halogen atoms.

Predicted mass spectrometry data for this compound indicates several possible adducts under different ionization conditions. uni.lu For instance, under positive ionization mode, protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts are expected, while in negative mode, the deprotonated molecule ([M-H]⁻) would be observed. uni.lu High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, further confirming its elemental composition.

The sensitivity and selectivity of LC-MS also make it an ideal technique for environmental and metabolic studies, where it can be used to trace the fate of this compound and identify its degradation products at very low concentrations.

Predicted Mass Spectrometry Adducts uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 268.87663 |

| [M+Na]⁺ | 290.85857 |

| [M-H]⁻ | 266.86207 |

X-ray Crystallography

While a crystal structure for this compound is not publicly available, the technique of X-ray crystallography would be the ultimate tool to resolve any ambiguity regarding the positions of the bromo and chloro substituents on the aromatic ring. The synthesis of substituted benzoic acids can sometimes lead to a mixture of isomers, and spectroscopic data alone might not be sufficient for an absolute structure determination.

By diffracting X-rays off a single crystal of the compound, a unique diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision. The significant difference in electron density between bromine and chlorine atoms would make their assignment straightforward.

For instance, a study on the crystal structure of 2-bromobenzoic acid provided precise measurements of its molecular geometry and intermolecular interactions, such as the formation of hydrogen-bonded dimers. researchgate.net Similarly, a crystallographic analysis of this compound would reveal the intramolecular distances between the substituents and the carboxylic acid group, as well as the intermolecular packing forces, such as hydrogen bonding and potential halogen bonding, that govern the solid-state architecture.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups and for the conformational analysis of molecules. Although specific experimental spectra for this compound are not widely published, the expected vibrational modes can be predicted based on the functional groups present.

The IR and Raman spectra of this compound will be characterized by the vibrational modes of the carboxylic acid group and the substituted benzene ring.

The most prominent feature in the IR spectrum is expected to be the O-H stretching vibration of the carboxylic acid, which typically appears as a very broad band in the region of 3300-2500 cm⁻¹. This broadening is a result of strong hydrogen bonding in the dimeric structure. The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp absorption band, typically between 1710 and 1680 cm⁻¹ for a hydrogen-bonded dimer.

The C-O stretching and O-H bending vibrations of the carboxylic acid group are also expected in the fingerprint region of the spectrum. The substituted benzene ring will exhibit a series of characteristic bands. The C-H stretching vibrations of the two adjacent aromatic hydrogens will appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected to produce a group of bands in the 1600-1450 cm⁻¹ region.

The vibrations involving the halogen substituents are expected at lower wavenumbers. The C-Cl stretching vibrations typically occur in the 800-600 cm⁻¹ range, while the C-Br stretching vibration is expected at an even lower frequency, generally between 600 and 500 cm⁻¹. These assignments can be complex due to coupling with other vibrational modes.

Raman spectroscopy will provide complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch and the aromatic ring vibrations are expected to be strong. The symmetric ring breathing mode, which is often a strong and sharp band in the Raman spectrum of benzene derivatives, would be a key identifier. The C-Cl and C-Br stretches are also readily observable in the Raman spectrum.

Conformational analysis can be aided by vibrational spectroscopy. The dihedral angle between the carboxylic acid group and the benzene ring can influence the position and intensity of certain vibrational modes. A detailed analysis of the spectra, potentially supported by computational modeling (such as Density Functional Theory calculations), could provide insights into the most stable conformation of the molecule in the solid state.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

| Carboxylic Acid (Dimer) | O-H stretch | 3300-2500 (very broad) | Weak |

| Carboxylic Acid (Dimer) | C=O stretch | 1710-1680 (strong, sharp) | Strong |

| Aromatic Ring | C-H stretch | >3000 (weak to medium) | Medium to strong |

| Aromatic Ring | C=C stretch | 1600-1450 (multiple bands) | Strong |

| Carboxylic Acid | C-O stretch / O-H bend | 1440-1395 and 1300-1200 | Medium |

| Aromatic Ring | C-H in-plane bend | 1250-1000 | Weak to medium |

| Aromatic Ring | C-H out-of-plane bend | 900-675 | Weak |

| Halogen | C-Cl stretch | 800-600 | Medium to strong |

| Halogen | C-Br stretch | 600-500 | Medium to strong |

Environmental Fate and Degradation of Halogenated Benzoic Acids

The environmental persistence and transformation of halogenated benzoic acids, such as 6-bromo-2,3-dichlorobenzoic acid, are critical areas of scientific investigation due to their potential presence as environmental contaminants. Research has focused on understanding the biological and chemical processes that contribute to their breakdown.

Applications in Advanced Materials and Supramolecular Chemistry

Building Blocks for Complex Organic Molecules

The presence of a reactive carboxylic acid group and halogen atoms on the benzene (B151609) ring of 6-Bromo-2,3-dichlorobenzoic acid makes it a valuable precursor in the synthesis of more complex organic molecules, including those with potential biological activity. The carboxylic acid moiety can be readily converted into a variety of functional groups, such as esters, amides, and acid halides, which then serve as handles for further chemical modifications.

While specific research detailing the use of this compound is not extensively documented in publicly available literature, the synthetic utility of closely related isomers is well-established, providing a strong indication of its potential. For instance, the related compound, 3-bromo-2,6-dichlorobenzoic acid, has been utilized as a starting material for the preparation of 3-bromo-2,6-dichlorobenzamide. googleapis.com This transformation is a fundamental step in the synthesis of more elaborate structures, potentially leading to the development of new pharmaceutical or agrochemical agents. The conversion is typically achieved by first activating the carboxylic acid, for example, by treatment with thionyl chloride to form the acid chloride, which then readily reacts with an appropriate amine. googleapis.com

Furthermore, a Chinese patent describes the synthesis of 2-bromo-3,6-dichlorobenzoic acid and its subsequent use in the production of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid). google.com This process highlights how a bromo-dichlorobenzoic acid isomer can serve as a key intermediate in the synthesis of a commercially important agrochemical. The bromo group in such compounds can be replaced by a methoxy (B1213986) group in a nucleophilic substitution reaction, demonstrating the synthetic versatility of these halogenated benzoic acids. google.com

The broader class of 2-bromobenzoic acids has been recognized as a versatile building block for the construction of various nitrogen-containing heterocycles. researchgate.net These synthetic strategies often involve the coupling of the benzoic acid with a nitrogen-containing compound, followed by intramolecular cyclization reactions. researchgate.net Given its structure, this compound could similarly be employed in the synthesis of novel heterocyclic systems, which are core structures in many pharmaceuticals and functional materials. The presence of the additional chloro substituents can be expected to influence the electronic properties and reactivity of the molecule, potentially leading to new chemical entities with unique properties.

The synthesis of substituted benzamides, a class of compounds with diverse biological activities, often relies on the corresponding benzoic acids as starting materials. nih.govnih.gov Research into the development of new therapeutic agents, such as Bcr-Abl kinase inhibitors for cancer therapy, has involved the synthesis of a variety of substituted benzamide (B126) derivatives. nih.gov The availability of this compound provides an opportunity for medicinal chemists to incorporate its specific substitution pattern into new drug candidates. The general synthetic route involves the coupling of the benzoic acid with a desired amine, often facilitated by a coupling agent or after conversion of the carboxylic acid to a more reactive species. nih.gov

Cocrystal Engineering and Pharmaceutical Co-formers

Cocrystal engineering has emerged as a significant strategy in pharmaceutical sciences to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. Cocrystals are multi-component crystals in which at least two different molecules, an API and a co-former, are held together in a stoichiometric ratio by non-covalent interactions. While specific examples of cocrystals involving this compound are not readily found in the scientific literature, its molecular structure possesses the key features of a promising co-former.

The carboxylic acid group is a primary functional group for forming robust hydrogen bonds, a cornerstone of cocrystal design. It can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). This dual functionality allows it to form well-defined supramolecular synthons, such as the common carboxylic acid dimer or heterodimers with other functional groups like amides or pyridines. nih.govresearchgate.net

The presence of bromine and chlorine atoms on the benzene ring introduces the potential for halogen bonding, another important non-covalent interaction in crystal engineering. Halogen bonds are formed between an electrophilic region on a halogen atom and a nucleophilic site on an adjacent molecule. The strategic use of halogen bonding can provide directional control in the assembly of crystal lattices, complementing the role of hydrogen bonds.

Given the lack of specific studies on this compound as a co-former, the broader context of pharmaceutical cocrystals provides a framework for its potential applications. Numerous patents have been granted for pharmaceutical cocrystals that exhibit improved properties over the parent API. nih.govgoogle.com For example, cocrystals of the anti-inflammatory drug meloxicam (B1676189) have been formed with various carboxylic acids. nih.gov This demonstrates the general utility of carboxylic acids as co-formers.

The process of forming cocrystals can involve various techniques, including solution-based methods, grinding, and solvent-drop grinding. The selection of a suitable co-former is crucial and is often guided by the principles of supramolecular chemistry and an understanding of the potential intermolecular interactions. rsc.org The properties of this compound make it a candidate for screening as a co-former with various APIs, particularly those with basic functional groups that can interact with the acidic proton of the carboxylic acid or with hydrogen bond acceptors that can interact with the halogen atoms.

Hydrogen and Halogen Bonding Interactions in Supramolecular Structures

The formation of predictable and robust supramolecular structures is a central goal of crystal engineering. This compound is an excellent candidate for the construction of such assemblies due to the presence of functional groups capable of forming both hydrogen and halogen bonds.

Hydrogen Bonding:

The carboxylic acid group is a powerful and well-understood functional group for directing supramolecular assembly through hydrogen bonding. In many crystalline carboxylic acids, the molecules form centrosymmetric dimers through a pair of O-H···O hydrogen bonds between their carboxyl groups. ucl.ac.uk This creates a stable eight-membered ring motif known as the {···HOC=O}₂ synthon. nih.gov It is highly probable that this compound would exhibit a similar dimeric structure in its crystalline state, as is common for many substituted benzoic acids.

Beyond self-assembly, the carboxylic acid group can form heteromeric synthons with other functional groups. For instance, in the presence of a pyridine-containing molecule, a strong O-H···N hydrogen bond is expected to form between the carboxylic acid and the pyridine (B92270) nitrogen. nih.gov This interaction is a reliable tool in supramolecular synthesis for bringing different molecular components together.

Halogen Bonding:

The bromine and chlorine atoms on the benzene ring of this compound introduce the possibility of halogen bonding. Halogen bonds (XBs) are non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). The strength and directionality of halogen bonds make them valuable tools in the design of supramolecular architectures.

Studies on other halogenated benzoic acids have demonstrated the importance of these interactions. For example, in the supramolecular synthesis involving iodo- and bromo-substituted benzoic acids and pyridine-containing molecules, both hydrogen bonds (acid-pyridine) and halogen bonds (I···N or Br···N) were observed to play a role in the assembly of the final structure. nih.gov The hydrogen bond typically forms the primary structural motif, while the halogen bond acts as a secondary interaction that organizes these primary motifs into higher-order structures. nih.gov

The chlorine atoms in this compound can also participate in halogen bonding, although generally weaker than bromine. The presence of multiple halogen atoms allows for a variety of potential halogen bonding interactions, including C-Br···O, C-Cl···O, C-Br···N, and C-Cl···N, depending on the other molecules present in the crystal lattice. The interplay between these halogen bonds and the stronger hydrogen bonds can lead to the formation of complex and predictable multi-dimensional networks.

The combination of a strong hydrogen-bonding group (carboxylic acid) and multiple halogen-bonding sites on a single molecule makes this compound a highly versatile building block for the rational design of new materials with tailored solid-state structures and properties.

Q & A

Q. What are the common synthetic routes for preparing 6-bromo-2,3-dichlorobenzoic acid, and how can reaction conditions be optimized?

The synthesis typically involves halogenation or substitution reactions on a benzoic acid precursor. For example, bromination of 2,3-dichlorobenzoic acid using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) may yield the desired product. Optimization includes adjusting reaction temperature, solvent polarity (e.g., DMF or CCl₄), and stoichiometry of halogenating agents to minimize side products like di-brominated derivatives . Purity validation via HPLC (>97% purity thresholds, as seen in related bromo-chlorobenzoic acids) is critical .

Q. What analytical techniques are essential for characterizing this compound?

Standard methods include:

- Melting point analysis (mp 146–148°C observed in structurally similar compounds like 3-bromo-2,6-dimethoxybenzoic acid) to confirm crystalline purity .

- NMR spectroscopy (¹H/¹³C) to resolve substituent positions and verify regioselectivity.

- IR spectroscopy to identify carboxylic acid (-COOH) and halogen functional groups (C-Br/C-Cl stretches ~600–800 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

Storage at 0–6°C is recommended for halogenated benzoic acids to prevent thermal degradation or hydrolysis, as indicated for analogs like 4-bromo-2,6-dichlorobenzoic acid . Desiccants should be used to avoid moisture-induced side reactions.

Q. What are the primary applications of this compound in academic research?

It serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, or ligands for metal-organic frameworks (MOFs). For example, bromo-chlorobenzoic acids are precursors for Suzuki-Miyaura cross-coupling reactions to build biaryl structures .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

Computational modeling (DFT) can predict electrophilic aromatic substitution sites. Experimental validation involves comparing reaction outcomes under varying catalysts (e.g., FeCl₃ vs. AlCl₃) and monitoring intermediates via LC-MS . For example, meta-directing effects of chlorine substituents may influence bromination patterns.

Q. What strategies resolve conflicting spectral data (e.g., NMR splitting patterns) for this compound?

Contradictions may arise from dynamic stereochemistry or solvent effects. Advanced methods include:

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing carboxyl group and halogen substituents reduce electron density, favoring oxidative addition in palladium-catalyzed reactions. Steric hindrance from chlorine at the 2- and 3-positions may slow transmetallation steps, requiring bulky ligands (e.g., SPhos) to enhance efficiency .

Q. What are the decomposition pathways of this compound under acidic or basic conditions?

Hydrolysis studies (e.g., in H₂SO₄ or NaOH) coupled with GC-MS can identify degradation products. For instance, decarboxylation or halogen displacement may occur, as observed in related hydroxybenzoic acids under extreme pH .

Q. How can impurities (>3%) in synthesized batches be identified and removed?

Preparative HPLC with a C18 column and acetonitrile/water gradient is effective. Impurity profiling via high-resolution mass spectrometry (HRMS) and comparative NMR against pure standards (e.g., >98% purity benchmarks from reagent catalogs) ensures quality .

Q. What computational tools predict the environmental or toxicological behavior of this compound?

Software like EPI Suite estimates persistence, bioaccumulation, and toxicity (PBT). Molecular docking studies assess interactions with biological targets (e.g., enzymes), while QSAR models correlate structural features with ecotoxicological endpoints .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.